N-(2-Phenylethyl)benzenecarboximidoyl chloride
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Overview
Description
N-(2-Phenylethyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 2-phenylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The imidoyl group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Products include azides, nitriles, and substituted amines.
Reduction: Products include primary and secondary amines.
Oxidation: Products include oximes and nitriles.
Scientific Research Applications
N-(2-Phenylethyl)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)benzenecarboximidoyl chloride involves its interaction with nucleophiles and electrophiles. The chloride group acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The imidoyl group can undergo reduction or oxidation, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 2-phenylethyl substitution.
N-(2-Phenylethyl)benzamide: A similar compound where the imidoyl chloride group is replaced with an amide group.
N-(2-Phenylethyl)benzonitrile: A compound where the imidoyl chloride group is replaced with a nitrile group.
Uniqueness
N-(2-Phenylethyl)benzenecarboximidoyl chloride is unique due to the presence of both the imidoyl chloride group and the 2-phenylethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
60943-13-7 |
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Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-(2-phenylethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClN/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
OUODRCZAWMJDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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